Ethyl 3,4,5-trimethoxybenzoate is an organic compound with the molecular formula C₁₂H₁₆O₅. It can be synthesized through various methods, including the esterification of 3,4,5-trimethoxybenzoic acid with ethanol using an appropriate catalyst []. The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure and purity [].
While the specific research applications of Ethyl 3,4,5-trimethoxybenzoate are not extensively documented, its structural features suggest potential areas of investigation:
Ethyl 3,4,5-trimethoxybenzoate is an organic compound with the molecular formula C₁₂H₁₆O₅ and a CAS number of 6178-44-5. It is characterized by the presence of three methoxy groups attached to a benzoate structure, which contributes to its unique chemical properties. The compound appears as a white to pale cream powder and has a melting point ranging from 51.5 to 57.5 °C . It is primarily synthesized through the esterification of 3,4,5-trimethoxybenzoic acid with ethanol, often utilizing a catalyst to facilitate the reaction.
The synthesis of ethyl 3,4,5-trimethoxybenzoate typically involves:
Ethyl 3,4,5-trimethoxybenzoate shares structural similarities with several other compounds that also contain methoxy groups on a benzoate structure. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl Vanillin | C₈H₈O₃ | Contains one methoxy group; known flavoring agent |
| Methyl 3,4-dimethoxybenzoate | C₉H₁₀O₄ | Two methoxy groups; used in fragrances |
| Propyl 3-methoxybenzoate | C₁₁H₁₄O₃ | One methoxy group; used in organic synthesis |
| Ethyl 3-methoxybenzoate | C₉H₁₂O₃ | One methoxy group; simpler structure |
Ethyl 3,4,5-trimethoxybenzoate is unique due to its three methoxy substituents which enhance its solubility and potentially increase its reactivity compared to others listed above .